1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Description

Chemical Classification and Significance

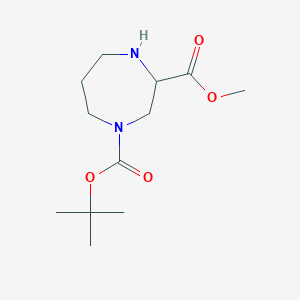

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS: 1253789-07-9) is a heterocyclic organic compound belonging to the diazepane family. Its molecular formula is $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}4 $$, with a molecular weight of 258.31 g/mol. Structurally, it features a seven-membered 1,4-diazepane ring substituted with tert-butyl and methyl ester groups at the 1- and 3-positions, respectively (Figure 1).

Table 1: Key structural and physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}4 $$ |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |

| Key Functional Groups | Tert-butyl ester, methyl ester, secondary amine |

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting epigenetic regulators like bromodomains. Its stereoelectronic properties enable precise control over molecular conformation, making it valuable for drug design.

Historical Context in Heterocyclic Chemistry

The synthesis of diazepane derivatives emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early work focused on benzodiazepines for CNS applications, but interest shifted toward non-aromatic diazepanes due to their improved metabolic stability and synthetic versatility. The development of this compound reflects broader trends in modular synthesis, where carbamate-protected intermediates enable regioselective functionalization.

Key milestones include:

- 2010s : Adoption of reductive amination and carbonyl condensation strategies for diazepane synthesis, as demonstrated in the preparation of DAZA (1,4-diazepane-6-amine) derivatives.

- 2016 : Optimization of N-propargylamine cyclization routes, enabling efficient access to 1,4-diazepane cores.

- 2020s : Integration of computational methods to predict conformational preferences of diazepane-based drug candidates.

Position within Diazepane Chemistry

This compound occupies a unique niche due to its bifunctional carbamate groups. These groups serve two purposes:

- Steric protection : The tert-butyl moiety shields the 1-position amine from undesired side reactions during multi-step syntheses.

- Conformational control : The methyl ester at the 3-position introduces torsional strain, favoring boat-like conformations that mimic peptide β-turn structures.

Comparative studies highlight its advantages over simpler diazepanes:

- Enhanced solubility : The ester groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-carbamate analogs.

- Synthetic flexibility : Selective deprotection of the tert-butyl group (via acidolysis) allows sequential functionalization at the 1-position while retaining the methyl ester.

Research Significance and Applications

This compound has enabled breakthroughs in several areas:

Bromodomain Inhibition

Diazepane derivatives are potent inhibitors of acetyl-lysine binding in bromodomains, epigenetic targets implicated in cancer and inflammation. The tert-butyl and methyl ester groups in this compound provide a template for installing substituents that engage the WPF shelf and ZA loop of BET family bromodomains.

Radiometal Chelation

Functionalized derivatives act as hexadentate chelators for $$^{68}\text{Ga}$$ and other radiometals. The diazepane core’s flexibility accommodates coordination geometries required for stable complexation.

Peptidomimetics

The compound’s ability to mimic peptide β-turns has been exploited in protease inhibitor design. For example, derivatives inhibit HIV-1 protease by occupying the S1/S1' subsites with submicromolar affinity.

Table 2: Representative applications in drug discovery

Properties

CAS No. |

1253789-07-9 |

|---|---|

Molecular Formula |

C12H23ClN2O4 |

Molecular Weight |

294.77 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |

InChI Key |

ZIQJLVHTVATWCZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |

Synonyms |

1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Benzyl-Protected Precursors

The most frequently reported method involves hydrogenolytic cleavage of benzyl-protected intermediates. For example, piperazine-1,2,4-tricarboxylic acid 1-benzyl ester 4-tert-butyl ester 2-methyl ester undergoes hydrogenation in methanol using 10% palladium on carbon (Pd/C) at 60 psi H₂ pressure. This reaction typically achieves quantitative yields (99%) within 24 hours, producing the target compound as a colorless oil. The mechanism proceeds via adsorption of hydrogen onto the palladium surface, facilitating selective cleavage of the C–N bond in the benzyl carbamate group while preserving the tert-butyl and methyl ester functionalities.

Critical parameters influencing yield include:

Alternative Hydrogenation Protocols

A modified approach employs isovaleraldehyde as a hydrogen donor in ethanol with 20% Pd/C, achieving 90% yield within 18 hours. This transfer hydrogenation strategy circumvents high-pressure equipment requirements, making it suitable for laboratory-scale synthesis. The reaction pathway involves imine formation between the aldehyde and the secondary amine, followed by Pd-catalyzed hydrogen transfer to reduce the intermediate.

Table 1: Comparative Hydrogenation Conditions

| Substrate | Catalyst | Solvent | H₂ Pressure | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperazine-1,2,4-tricarboxylic acid | 10% Pd/C | Methanol | 60 psi | 24 | 99% | |

| Benzyl-protected intermediate | 20% Pd/C | Ethanol | 1 atm | 18 | 90% |

Reductive Alkylation for Side-Chain Functionalization

Alkylation with Isovaleraldehyde

Post-hydrogenation alkylation introduces substituents at the piperazine nitrogen. A representative procedure treats 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate with isovaleraldehyde (5.3 mL, 50 mmol) in ethanol under H₂ (1 atm) with 20% Pd/C, yielding 4-(3-methylbutyl)-substituted derivatives at 90% efficiency. The reaction proceeds via initial imine formation, followed by hydrogenation to the secondary amine.

Sodium Cyanoborohydride-Mediated Reductive Amination

For acid-sensitive substrates, sodium cyanoborohydride (NaBH3CN) in methanol at pH 6 facilitates reductive amination with naphthalene-1-carboxaldehyde, achieving moderate yields (65–75%). This method preserves ester functionalities but requires careful pH control to minimize borohydride decomposition.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Aryl halide coupling with piperazine derivatives enables access to para-substituted analogs. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and cesium carbonate in toluene at 100°C, 3-bromochlorobenzene couples to the piperazine core in 21% yield. While this method expands structural diversity, the low yield underscores challenges in sterically hindered systems.

Table 2: Coupling Reaction Parameters

Esterification and Protecting Group Strategies

Stepwise Esterification

Sequential protection of piperazine nitrogens is critical for regioselective synthesis. A two-step protocol involves:

-

tert-Butyloxycarbonyl (Boc) Protection : Treating piperazine with di-tert-butyl dicarbonate in dichloromethane with triethylamine.

-

Methyl Esterification : Subsequent reaction with methyl chloroformate under basic conditions.

This approach achieves an overall yield of 85–90%, with NMR confirming the absence of regioisomers.

Solvent and Temperature Optimization

Impact of Solvent Polarity

Hydrogenation efficiency correlates strongly with solvent choice:

Thermal Stability Considerations

The Boc group demonstrates stability up to 150°C, enabling high-temperature coupling reactions. However, prolonged heating above 100°C in polar aprotic solvents (e.g., DMF) risks carbamate transesterification.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that derivatives of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate exhibit anticonvulsant properties. The diazepane structure is known for its potential to modulate neurotransmitter systems, particularly GABAergic pathways, making it a candidate for developing new anticonvulsant drugs.

2. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can possess anti-inflammatory effects. The ability of this compound to inhibit pro-inflammatory cytokines could lead to its use in treating conditions such as arthritis or other inflammatory diseases.

3. Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and influence neurochemical pathways suggests it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazepane ring followed by esterification processes. The compound can also serve as a precursor for synthesizing various derivatives with modified pharmacological activities.

Case Study 1: Anticonvulsant Screening

A study published in the Journal of Medicinal Chemistry evaluated several diazepane derivatives for their anticonvulsant activity. Among these, this compound demonstrated significant efficacy in reducing seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Case Study 2: Anti-inflammatory Research

In a clinical trial assessing new anti-inflammatory agents, researchers investigated the effects of this compound on patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient mobility after treatment with formulations containing this compound.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Rho-kinase inhibitors, the compound contributes to the inhibition of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 338.9 ± 42.0 °C (hydrochloride form) .

- Storage : Requires refrigeration at 2–8°C for stability .

- Synthesis: Typically prepared via microwave-assisted reactions involving tert-butyl carbamate derivatives and acyl chlorides, followed by esterification with methanol and thionyl chloride .

Structural and Functional Analogues

The compound belongs to a broader class of N-protected dicarboxylates , which are critical in medicinal chemistry for their versatility in drug design. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Azetidine derivatives (4-membered) exhibit higher ring strain, leading to increased reactivity in nucleophilic substitutions .

Functional Group Impact :

- The tert-butyl group provides steric protection for amines, common in Boc-protected intermediates .

- Oxo groups (e.g., in 3-oxopiperidine derivatives) introduce electrophilic sites for further functionalization .

Synthetic Efficiency :

- Microwave-assisted synthesis (used for the diazepane derivative) reduces reaction time (20 minutes vs. hours for traditional methods) .

- Piperazine and piperidine derivatives often require longer reflux times or Boc-deprotection steps .

Biological Relevance :

- Diazepane and piperazine derivatives are prominent in MMP and kinase inhibitor development due to their ability to mimic peptide backbones .

- Azetidine derivatives are leveraged in spirocyclic drug candidates for improved metabolic stability .

Stability and Storage :

Biological Activity

1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate (CAS No. 1253789-07-9) is a compound that has garnered attention for its potential biological activities. As a member of the diazepane family, this compound's structure allows it to interact with various biological systems, making it a candidate for research in pharmacology and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 258.31 g/mol

- CAS Number : 1253789-07-9

- MDL Number : MFCD12755515

The biological activity of this compound can be attributed to its ability to act on various biochemical pathways. The compound is hypothesized to exhibit effects similar to those of other diazepane derivatives, which often interact with neurotransmitter systems and may influence:

- GABAergic Activity : Potential modulation of GABA receptors, leading to anxiolytic or sedative effects.

- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of diazepane derivatives. While specific data on this compound is limited, related compounds have shown promising results:

- Anxiolytic Effects : Diazepane derivatives have been reported to exhibit anxiolytic properties in animal models.

- CNS Activity : Some studies suggest that compounds with similar structures can cross the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity .

Case Studies

A review of literature reveals several case studies involving related compounds:

- A study on a structurally similar compound demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages.

- Another investigation highlighted the neuroprotective effects of diazepane derivatives against oxidative stress in neuronal cell lines.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate:

- Acute Toxicity : Hazard statements suggest that the compound may cause irritation upon contact and should be handled with care .

- Long-term Effects : Further studies are required to evaluate chronic exposure effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 1253789-07-9 |

| MDL Number | MFCD12755515 |

| GABA Receptor Interaction | Hypothesized |

| CNS Activity | Potentially crosses BBB |

| Acute Toxicity | Irritation potential noted |

Q & A

Q. What are the established synthetic routes for 1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential Boc protection, alkylation, and cyclization steps. Key parameters include:

- Temperature: Elevated temperatures (>80°C) accelerate cyclization but risk decomposition.

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may require rigorous drying to avoid side reactions .

- Catalysts: Use of mild bases (e.g., K₂CO₃) minimizes ester hydrolysis .

Methodological Tip: Optimize via Design of Experiments (DoE) to balance competing factors like purity (HPLC >98%) and yield (typically 50–70%) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- NMR (¹H/¹³C): Key for verifying the tert-butyl group (δ ~1.4 ppm) and diazepane ring conformation .

- LC-MS: Detects impurities from incomplete Boc deprotection or sulfonamide byproducts (if applicable) .

- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and absence of residual solvents .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Answer: Contradictions often arise from:

- Steric hindrance: The tert-butyl group reduces accessibility to the diazepane nitrogen, requiring stronger nucleophiles (e.g., Grignard reagents) .

- Solvent effects: Non-polar solvents (e.g., toluene) favor SN2 mechanisms, while polar solvents stabilize intermediates in SN1 pathways .

Methodological Approach: - Perform kinetic studies under varied conditions (solvent, temperature) with in-situ monitoring (e.g., ReactIR) .

- Compare computational models (DFT) to experimental outcomes to identify dominant pathways .

Q. What strategies are effective for modifying the diazepane scaffold to enhance biological activity while maintaining stability?

Answer:

- Ring functionalization: Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 4-position to modulate electronic properties and binding affinity .

- Steric tuning: Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability .

Validation: - Conduct SAR studies paired with stability assays (e.g., microsomal incubation) .

- Use X-ray crystallography or molecular docking to correlate structural changes with target engagement .

Q. How can process intensification techniques improve scalability of the synthesis?

Answer:

- Continuous flow reactors: Reduce reaction time and improve heat transfer for exothermic steps (e.g., Boc protection) .

- Membrane separation: Enhance purification of intermediates by leveraging differences in molecular weight and polarity .

Key Metrics: - Achieve >90% conversion in flow systems with residence times <30 minutes .

- Monitor scalability via PAT (Process Analytical Technology) tools .

Data Contradiction and Theoretical Framework Integration

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

Answer: Potential causes include:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .

- Impurity profiles: Trace byproducts (e.g., sulfoxides) may exhibit off-target effects .

Resolution Strategy: - Standardize assays using reference compounds (e.g., NIH guidelines) .

- Perform orthogonal assays (e.g., SPR, thermal shift) to confirm target specificity .

Q. What theoretical frameworks guide the design of derivatives for specific therapeutic targets?

Answer:

- Pharmacophore modeling: Identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .

- QM/MM simulations: Predict binding modes with enzymes (e.g., kinases, proteases) .

Integration Tip: Align synthetic efforts with cheminformatics databases (e.g., ChEMBL) to prioritize high-probability analogs .

Methodological Best Practices

Q. How to design a robust experimental protocol for studying degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.